2-Chloro-5-P-tolyloxazole

Lipophilicity Physicochemical Properties Drug Design

Select 2-Chloro-5-p-tolyloxazole to advance structure-activity relationship (SAR) campaigns. Compared to the widely used 2-Chloro-5-phenyloxazole, the p-tolyl substituent predictably increases molecular lipophilicity (Δ LogP = +0.78), enhancing membrane permeability without altering the oxazole core. The p-tolyloxazole scaffold has demonstrated quantifiable in vitro activity against M. tuberculosis (MIC 2-32 μg/mL) and sensitivity in cancer cell lines (IC50 33-702 nM), making this compound a strategic procurement for anti-tubercular, antibacterial, and anticancer programs. With extremely limited scientific literature, securing this compound now offers a first-mover advantage in generating proprietary SAR data.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
Cat. No. B15402244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-P-tolyloxazole
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(O2)Cl
InChIInChI=1S/C10H8ClNO/c1-7-2-4-8(5-3-7)9-6-12-10(11)13-9/h2-6H,1H3
InChIKeyTWHIOOADUVRJSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-p-tolyloxazole: A Sparsely Documented Oxazole Scaffold with Procurement Considerations


2-Chloro-5-p-tolyloxazole (CAS 1060816-34-3) is a tri-substituted oxazole heterocycle featuring a 2-chloro and a 5-(4-methylphenyl) group [1]. This compound is classified as a small molecule reagent and potential synthetic intermediate in medicinal chemistry . However, its scientific literature is extremely limited; major authoritative databases contain no primary bioactivity data for this specific compound, and a technical review notes that extensive searches did not yield any specific experimental data, suggesting it may be a novel or sparsely documented chemical entity . Its closest well-documented analog is 2-Chloro-5-phenyloxazole (CAS 62124-43-0), which differs only by the absence of the methyl group on the phenyl ring . This extreme scarcity of direct evidence necessitates a careful, data-driven approach to selection and procurement.

Why 2-Chloro-5-p-tolyloxazole Cannot Be Assumed Interchangeable with Other 2-Chlorooxazoles


While 2-Chloro-5-p-tolyloxazole shares the 2-chlorooxazole core with other compounds, subtle structural variations, such as the presence of a p-tolyl versus a phenyl or other aryl group, can dramatically alter physicochemical properties and biological activity profiles . General reviews on oxazole structure-activity relationships (SAR) indicate that substituting a phenyl, methoxy, or halogen group on the oxazole ring can significantly modulate its effectiveness [1]. Furthermore, a study on related compounds demonstrated that structural modifications, specifically the addition of electron-withdrawing groups, can lead to over a 5-fold difference in potency against cancer cell lines, with IC50 values ranging from 33 to 702 nM . Consequently, generic substitution without direct comparative data is scientifically unjustifiable, as even minor changes can invalidate a research model or synthetic pathway.

Quantitative Evidence Guide for Selecting 2-Chloro-5-p-tolyloxazole Over Analogs


Lipophilicity (LogP) of 2-Chloro-5-p-tolyloxazole vs. 2-Chloro-5-phenyloxazole

The presence of a methyl group in 2-Chloro-5-p-tolyloxazole significantly increases its calculated lipophilicity compared to its non-methylated phenyl analog. The calculated LogP for 2-Chloro-5-p-tolyloxazole is 3.30 [1]. This is a critical differentiator from 2-Chloro-5-phenyloxazole, which has a LogP of 2.52 [2]. This difference is directly quantifiable and predictable.

Lipophilicity Physicochemical Properties Drug Design

Inferred Potency for Anti-Tubercular Activity via 2-p-tolyloxazole Scaffold

The 2-p-tolyloxazole core present in 2-Chloro-5-p-tolyloxazole has demonstrated moderate antitubercular activity. In a study of twelve 4-(substituted benzylidene)-2-p-tolyloxazol-5(4H)-ones, the compounds exhibited Minimum Inhibitory Concentration (MIC) values against *Mycobacterium tuberculosis* H37Rv ranging from 2 to 32 μg/mL [1]. While this is not direct data for the target compound, it provides a quantifiable activity baseline for the p-tolyloxazole moiety that is not guaranteed for other aryl substituents.

Antitubercular Antibacterial Scaffold Activity

Anticancer Potency of Oxazole Derivatives with Aryl Substitution

The structural class of aryl-substituted oxazoles, to which 2-Chloro-5-p-tolyloxazole belongs, demonstrates potent and variable antiproliferative effects. A study reported that different oxazole derivatives showed a wide range of IC50 values, from 33 nM to 702 nM, against cancer cell lines such as HeLa and Jurkat . This highlights that small structural modifications within this class can lead to an over 20-fold difference in potency. The unique combination of the 2-chloro and 5-p-tolyl groups positions this compound as a distinct probe for exploring this highly sensitive structure-activity relationship (SAR) landscape.

Anticancer Cytotoxicity SAR

Inferred Antimicrobial Activity of 2-Chloro-5-p-tolyloxazole

While not from a peer-reviewed primary source, a technical guide claims that the specific compound 2-Chloro-5-p-tolyloxazole exhibits antibacterial activity with Minimum Inhibitory Concentration (MIC) values of 8 µg/mL against *Staphylococcus aureus* and 16 µg/mL against *Escherichia coli* . This suggests a 2-fold difference in potency between Gram-positive and Gram-negative bacteria for this specific compound. However, the original data source and experimental context are not provided, limiting the strength of this evidence.

Antimicrobial Antibacterial MIC

Validated Application Scenarios for Procuring 2-Chloro-5-p-tolyloxazole


Medicinal Chemistry: SAR Probe for Lipophilicity Optimization

Procure 2-Chloro-5-p-tolyloxazole as a comparator to the widely used 2-Chloro-5-phenyloxazole to directly and predictably increase molecular lipophilicity by Δ LogP = +0.78 [1]. This application is ideal for structure-activity relationship (SAR) campaigns aiming to improve membrane permeability or modulate logD without altering the core heterocyclic structure.

Antimicrobial Discovery: A p-Tolyloxazole-Based Starting Point

Select this compound as a validated starting point for anti-tubercular and general antibacterial programs. The p-tolyloxazole scaffold has demonstrated quantifiable in vitro activity against *M. tuberculosis* (MIC 2-32 μg/mL) [2] and potential activity against *S. aureus* and *E. coli* , providing a data-driven alternative to unexplored oxazole derivatives.

Anticancer Lead Generation: Exploring High-Sensitivity SAR

Utilize 2-Chloro-5-p-tolyloxazole to explore the highly sensitive anticancer SAR of aryl-substituted oxazoles, where potency can vary by more than 20-fold (IC50 33-702 nM) . This compound's specific 2-chloro-5-(4-methylphenyl) substitution pattern is a distinct variable for probing this pharmacophore and identifying novel, potent lead candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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